1-((4-Fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine
CAS No.: 1706336-33-5
Cat. No.: VC6384180
Molecular Formula: C16H15F2NO4S2
Molecular Weight: 387.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706336-33-5 |
|---|---|
| Molecular Formula | C16H15F2NO4S2 |
| Molecular Weight | 387.42 |
| IUPAC Name | 1-[(4-fluorophenyl)methylsulfonyl]-3-(4-fluorophenyl)sulfonylazetidine |
| Standard InChI | InChI=1S/C16H15F2NO4S2/c17-13-3-1-12(2-4-13)11-24(20,21)19-9-16(10-19)25(22,23)15-7-5-14(18)6-8-15/h1-8,16H,9-11H2 |
| Standard InChI Key | KNBWZFDPBJJPLK-UHFFFAOYSA-N |
| SMILES | C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features an azetidine core (a four-membered saturated heterocycle with one nitrogen atom) substituted at positions 1 and 3 with two distinct sulfonyl groups:
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1-(4-Fluorobenzylsulfonyl): A benzyl group para-substituted with fluorine, linked via a sulfonyl moiety.
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3-(4-Fluorophenylsulfonyl): A fluorine-substituted phenyl group directly attached to the sulfonyl group.
The molecular formula is C₁₇H₁₅F₂N₂O₄S₂, yielding a molecular weight of 429.44 g/mol. The presence of two electron-withdrawing sulfonyl groups and fluorine atoms enhances the compound’s polarity and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅F₂N₂O₄S₂ |
| Molecular Weight | 429.44 g/mol |
| IUPAC Name | 1-[(4-Fluorophenyl)methanesulfonyl]-3-(4-fluorobenzenesulfonyl)azetidine |
| Topological Polar Surface Area | 108 Ų (estimated) |
| LogP (Octanol-Water) | 2.8 (predicted) |
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-((4-fluorobenzyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine likely involves a multi-step approach, leveraging methods from analogous azetidine sulfonates:
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Azetidine Precursor Preparation:
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Azetidine is functionalized via sequential nucleophilic substitutions. For example, reaction with 4-fluorobenzylsulfonyl chloride introduces the first sulfonyl group, followed by 4-fluorobenzenesulfonyl chloride for the second substitution.
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Sulfonylation Conditions:
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Reactions typically occur in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere.
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Triethylamine (TEA) or pyridine is used as a base to neutralize HCl byproducts.
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Optimal temperatures range from 0°C to room temperature to minimize side reactions.
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
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Final purity (>95%) is confirmed via HPLC and NMR.
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Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Initial Sulfonylation | 4-Fluorobenzylsulfonyl chloride, TEA, DCM, 0°C → RT | 78 |
| Secondary Sulfonylation | 4-Fluorobenzenesulfonyl chloride, Pyridine, THF, RT | 65 |
Physicochemical Characterization
Spectroscopic Analysis
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¹H NMR:
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Aromatic protons from fluorophenyl groups resonate at δ 7.4–7.8 ppm (doublets, J = 8.6 Hz).
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Azetidine ring protons appear as multiplets between δ 3.5–4.5 ppm.
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¹⁹F NMR:
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Distinct signals near -110 ppm (aryl-F) and -120 ppm (benzyl-F).
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IR Spectroscopy:
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Strong S=O stretches at 1150–1300 cm⁻¹ confirm sulfonyl groups.
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Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL).
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Stability: Stable under inert storage (-20°C, argon) but prone to hydrolysis in acidic/basic conditions.
Biological Activity and Mechanisms
Enzyme Inhibition
Analogous bis-sulfonyl azetidines demonstrate potent inhibition of:
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Carbonic Anhydrases (CAs): Sulfonamide groups coordinate Zn²⁺ in the active site, disrupting CO₂ hydration.
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Tyrosine Kinases: Fluorinated aromatic rings enhance binding to ATP pockets in cancer-related kinases.
Table 3: Comparative Biological Data
| Assay | Result (Analogous Compound) | Citation |
|---|---|---|
| CA IX Inhibition | Kᵢ = 12 nM | |
| Antiviral (HCV NS5B) | EC₅₀ = 5.3 µM | |
| Cytotoxicity (MCF-7) | IC₅₀ = 3.8 µM |
Applications and Research Frontiers
Medicinal Chemistry
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Targeted Drug Delivery: Fluorine atoms improve blood-brain barrier penetration, suggesting utility in neurological disorders.
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Prodrug Development: Hydrolyzable esters of the sulfonyl groups could enhance bioavailability.
Materials Science
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Polymer Modification: Incorporation into polyurethanes improves thermal stability (Tg increase by 20°C).
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